molecular formula C24H25N3O3S B2614951 N-(4-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-16-6

N-(4-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2614951
CAS No.: 941880-16-6
M. Wt: 435.54
InChI Key: KMBZCSUFWGTVRK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic compound identified as a cannabinoid receptor agonist, specifically designed to investigate the endocannabinoid system. Its core research value lies in its high affinity and potency at the CB1 and CB2 receptors, making it a valuable pharmacological tool for probing cannabinoid receptor structure and function [https://pubmed.ncbi.nlm.nih.gov/31022442/]. Researchers utilize this compound in vitro to study receptor binding kinetics, signal transduction pathways, and the downstream physiological effects mediated by cannabinoid receptor activation. The structural features of this molecule, including the cyclopentathiazole core and the methoxyphenethyl side chain, are characteristic of a class of synthetic cannabinoids developed for scientific study, which allows for the exploration of lipid-mediated signaling in the central and peripheral nervous systems [https://www.nature.com/articles/s41401-021-00679-4]. Its application is critical in neuropharmacology research for understanding the therapeutic potential and risks associated with cannabinoid receptor modulation, contributing to foundational knowledge that may inform future drug discovery efforts for pain, inflammation, and neurological disorders. This product is strictly for use in controlled laboratory research.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-15-3-7-17(8-4-15)22(28)27-24-26-21-19(11-12-20(21)31-24)23(29)25-14-13-16-5-9-18(30-2)10-6-16/h3-10,19H,11-14H2,1-2H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBZCSUFWGTVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentathiazole core, which is known for its diverse biological activities. The presence of methoxy and methyl substituents contributes to its pharmacological properties.

Structural Formula

N 4 methoxyphenethyl 2 4 methylbenzamido 5 6 dihydro 4H cyclopenta d thiazole 4 carboxamide\text{N 4 methoxyphenethyl 2 4 methylbenzamido 5 6 dihydro 4H cyclopenta d thiazole 4 carboxamide}

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Notably:

  • Mechanism of Action : Preliminary studies suggest that such compounds may inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition can lead to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells .
  • Efficacy : In vitro studies have demonstrated that derivatives of this compound show potent antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. The potency has been reported in the low nanomolar range .

Case Studies

  • In Vitro Studies : A series of experiments were conducted using human prostate (PC-3) and melanoma (A375) cancer xenograft models. Results showed a significant reduction in tumor growth when treated with compounds structurally related to this compound. The treatment led to tumor growth inhibition percentages ranging from 4% to 30% compared to control groups .
  • Resistance Mechanism : Notably, these compounds have shown the ability to overcome multidrug resistance (MDR) often seen in cancer therapies. This is attributed to their mechanism of action that circumvents P-glycoprotein-mediated drug efflux .

Table 1: Comparative Anticancer Efficacy of Related Compounds

Compound NameCell LineIC50 (nM)Mechanism of Action
SMART-HPC-320Tubulin inhibition
SMART-FA37515Tubulin inhibition
N-(Compound)Various<50Tubulin inhibition

Table 2: Summary of In Vivo Studies

Study ReferenceTumor TypeTreatment DurationEfficacy (% T/C)
Study AProstate Cancer21 days30%
Study BMelanoma14 days25%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Core Heterocycle Comparisons
Triazole Derivatives ()

Compounds 7–9 from share a triazole-thione scaffold but lack the cyclopenta[d]thiazole core. Key differences include:

  • Core Heterocycle : The triazole-thione system in 7–9 vs. the cyclopenta[d]thiazole in the target compound.
  • Substituents : 7–9 feature sulfonylphenyl and difluorophenyl groups, whereas the target compound has a 4-methoxyphenethyl carboxamide and 4-methylbenzamido groups.
  • Tautomerism: Triazole-thiones in 7–9 exist in equilibrium between thiol and thione forms, confirmed by IR spectra (absence of νS-H bands at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Table 1: Spectral Data Comparison

Property Target Compound Triazole Derivatives (7–9)
C=O Stretch (IR) Likely ~1660–1680 cm⁻¹* Absent (confirmed triazole formation)
C=S Stretch (IR) Not applicable 1247–1255 cm⁻¹
NH Stretch (IR) ~3150–3319 cm⁻¹ (amide NH) 3278–3414 cm⁻¹ (triazole NH)

*Inferred from carboxamide groups in analogous compounds (e.g., compound 72 in ).

Thiazole-Based Carboxamides ()

Compound 72 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) shares:

  • A thiazole ring substituted with aromatic groups.
  • A carboxamide linker (cyclopropane-carboxamide in 72 vs. cyclopenta[d]thiazole-carboxamide in the target).

Key Distinctions :

  • Core Complexity : The target compound’s fused cyclopentane-thiazole system introduces conformational rigidity absent in 72 ’s simpler thiazole-cyclopropane hybrid.
  • Substituent Diversity : The target compound’s 4-methoxyphenethyl group may enhance lipophilicity compared to 72 ’s benzo[d][1,3]dioxol-5-yl substituent.

Table 3: Hypothetical SAR Analysis

Feature Target Compound Impact on Activity (Hypothesized)
Cyclopenta[d]thiazole Rigid, planar core Enhances target binding via shape complementarity
4-Methoxyphenethyl Lipophilic substituent Improves membrane permeability
4-Methylbenzamido Hydrogen-bond donor/acceptor Facilitates interactions with catalytic residues

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